molecular formula C6H14N2O B149942 N-Nitrosomethyl(2-methylbutyl)amine CAS No. 130787-81-4

N-Nitrosomethyl(2-methylbutyl)amine

Cat. No.: B149942
CAS No.: 130787-81-4
M. Wt: 130.19 g/mol
InChI Key: RAPPKPUENZGVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nitrosomethyl(2-methylbutyl)amine is a chemical compound with the molecular formula C6H14N2O. It belongs to the class of nitrosamides, which are characterized by the presence of a nitroso group bonded to the nitrogen of an amide. Nitrosamides are known for their chemical reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitrosomethyl(2-methylbutyl)amine can be synthesized starting from N-monosubstituted carboxamides and the nitrosyl cation, which is generated from nitrous acid in the presence of strong acids. The carboxamide undergoes a nucleophilic attack at the nitrosyl cation, leading to the formation of the nitrosamide .

Industrial Production Methods

Industrial production methods for nitrosamides often involve the use of safe and efficient reagents to ensure high yields and purity. For example, phenyl trimethylammonium iodide (PhMe3NI) has been reported as a safe, nontoxic, and easy-to-handle reagent for the monoselective N-methylation of amides .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosomethyl(2-methylbutyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-Nitrosomethyl(2-methylbutyl)amine involves its interaction with molecular targets and pathways. The nitroso group can form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biological effects. These interactions can result in modifications of DNA, proteins, and other cellular components, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Nitrosomethyl(2-methylbutyl)amine include other nitrosamides such as N-nitrosocarbamates, N-nitrosoureas, and N-nitrosoguanidines .

Uniqueness

This compound is unique due to its specific structural features and reactivity. The presence of the 2-methylbutyl group and the nitroso functionality imparts distinct chemical and biological properties compared to other nitrosamides .

Conclusion

This compound is a versatile compound with significant chemical reactivity and potential applications in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.

Properties

CAS No.

130787-81-4

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

N-methyl-N-(2-methylbutyl)nitrous amide

InChI

InChI=1S/C6H14N2O/c1-4-6(2)5-8(3)7-9/h6H,4-5H2,1-3H3

InChI Key

RAPPKPUENZGVFU-UHFFFAOYSA-N

SMILES

CCC(C)CN(C)N=O

Canonical SMILES

CCC(C)CN(C)N=O

Synonyms

N-nitrosomethyl(2-methylbutyl)amine
NM2MBA

Origin of Product

United States

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